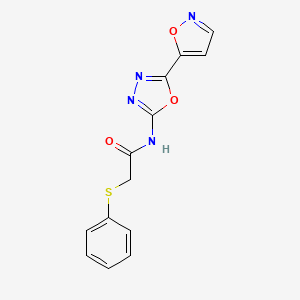

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide, also known as ISO-1, is a small molecule that has gained increasing attention in scientific research due to its potential therapeutic applications. ISO-1 is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in inflammation and immune responses.

Aplicaciones Científicas De Investigación

Organocatalysis

This compound has been utilized in organocatalytic reactions involving isoxazol-5(4H)-ones . The chiral phosphoric acid-catalyzed reactions with β,γ-alkynyl-α-imino esters lead to the synthesis of axially chiral tetrasubstituted α-amino allenoates. These reactions are significant for creating compounds with high regio-, diastereo-, and enantioselectivity, which are valuable in synthesizing pharmaceutical intermediates and complex organic molecules.

Antioxidant Properties

Research has shown that derivatives of isoxazole, such as the compound , exhibit potent antioxidant activities . These properties are crucial in the development of therapeutic agents that can mitigate oxidative stress-related diseases, including neurodegenerative disorders and cancer.

Enzyme Inhibition

Isoxazole derivatives have been designed to act as 15-lipoxygenase inhibitors . This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibitors of 15-lipoxygenase could potentially be used to treat conditions like asthma and atherosclerosis.

Antimicrobial Activity

The oxazole and isoxazole rings are known for their antimicrobial efficacy . Compounds containing these heterocyclic nuclei have been studied for their potential to inhibit the growth of various bacteria and fungi, which could lead to new treatments for infectious diseases.

Anti-inflammatory Applications

Due to their ability to interact with biological systems, such as enzymes and receptors, oxazole derivatives, including the compound , are being researched for their anti-inflammatory properties . These could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Research

The structural features of oxazole derivatives make them suitable candidates for anticancer drug development . Their ability to bind to various biological targets allows for the exploration of these compounds in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.

Antidiabetic Potential

Oxazole derivatives have been identified as having significant antidiabetic properties . They are being explored as pharmacophores in the development of new antidiabetic drugs, which could offer alternative treatments for managing diabetes mellitus.

Central Nervous System (CNS) Disorders

The compound’s structural complexity and potential for bioactivity make it a candidate for the development of treatments for CNS disorders . Its ability to cross the blood-brain barrier and interact with CNS receptors could lead to new therapies for conditions such as epilepsy and depression.

Propiedades

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-11(8-21-9-4-2-1-3-5-9)15-13-17-16-12(19-13)10-6-7-14-20-10/h1-7H,8H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQYVPGCDPWNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)

![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)

![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)